

A Comprehensive Technical Guide to the IUPAC Nomenclature and Properties of Dihydrolinalool

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Compound of Interest

Compound Name: Dihydrolinalool

Cat. No.: B15598387

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the correct IUPAC nomenclature, physicochemical properties, synthesis, and analysis of **dihydrolinalool**. It is intended to serve as a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development.

Correct IUPAC Nomenclature

The compound commonly known as **dihydrolinalool** is correctly named 3,7-dimethyloct-6-en-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.^[1] It is crucial to distinguish this compound from its fully saturated analog, tetrahydrolinalool, which has the IUPAC name 3,7-dimethyloctan-3-ol. The presence of the "-en-" infix in the correct name for **dihydrolinalool** indicates the presence of a carbon-carbon double bond.

Alternative names for 3,7-dimethyloct-6-en-3-ol include 1,2-**dihydrolinalool** and 3,7-Dimethyl-6-octen-3-ol.^{[1][2]} Its Chemical Abstracts Service (CAS) registry number is 18479-51-1.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3,7-dimethyloct-6-en-3-ol is presented in the table below for easy reference and comparison.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₀ H ₂₀ O |
| Molecular Weight | 156.27 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 92.5-93.0 °C at 13 Torr |
| Density | 0.8573 g/cm ³ at 25 °C |
| Refractive Index | 1.4520 - 1.4580 at 20 °C |
| Vapor Pressure | 0.0959 hPa at 20°C; 0.154 hPa at 25°C[3] |
| Solubility | Soluble in ethanol and other organic solvents. |

Experimental Protocols

Synthesis of 3,7-dimethyloct-6-en-3-ol via Selective Hydrogenation

A common method for the synthesis of 3,7-dimethyloct-6-en-3-ol is the selective hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol (dehydrolinalool). This procedure requires a catalyst that selectively reduces the alkyne to an alkene without reducing the existing double bond.

Materials:

- 3,7-dimethyloct-6-en-1-yn-3-ol (Dehydrolinalool)
- Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)
- Hexane (anhydrous)
- Hydrogen gas
- Round-bottom flask
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 3,7-dimethyloct-6-en-1-yn-3-ol in anhydrous hexane.
- Add the Lindlar catalyst to the solution. The catalyst loading is typically around 5% by weight of the starting material.
- Seal the flask and connect it to the hydrogenation apparatus.
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
- Pressurize the system with hydrogen to the desired pressure (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
- Once the reaction is complete, carefully vent the excess hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Wash the filter cake with hexane.
- Concentrate the filtrate under reduced pressure to obtain the crude 3,7-dimethyloct-6-en-3-ol.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analysis of 3,7-dimethyloct-6-en-3-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like **dihydrolinalool**.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness), is suitable for the separation of terpenes.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 10 °C/minute.
 - Hold: Maintain at 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
- Mass Spectrometer:
 - Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

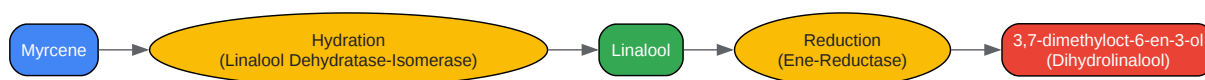
- Prepare a stock solution of 3,7-dimethyloct-6-en-3-ol in a suitable solvent such as hexane or dichloromethane.
- Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range.

- If analyzing a complex matrix, an appropriate extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Dihydrolinalool

Dihydrolinalool can be produced through the biotransformation of myrcene by certain microorganisms, such as *Pseudomonas aeruginosa*.^[4] This process involves the enzymatic conversion of myrcene into various oxygenated monoterpenoids, including **dihydrolinalool**.

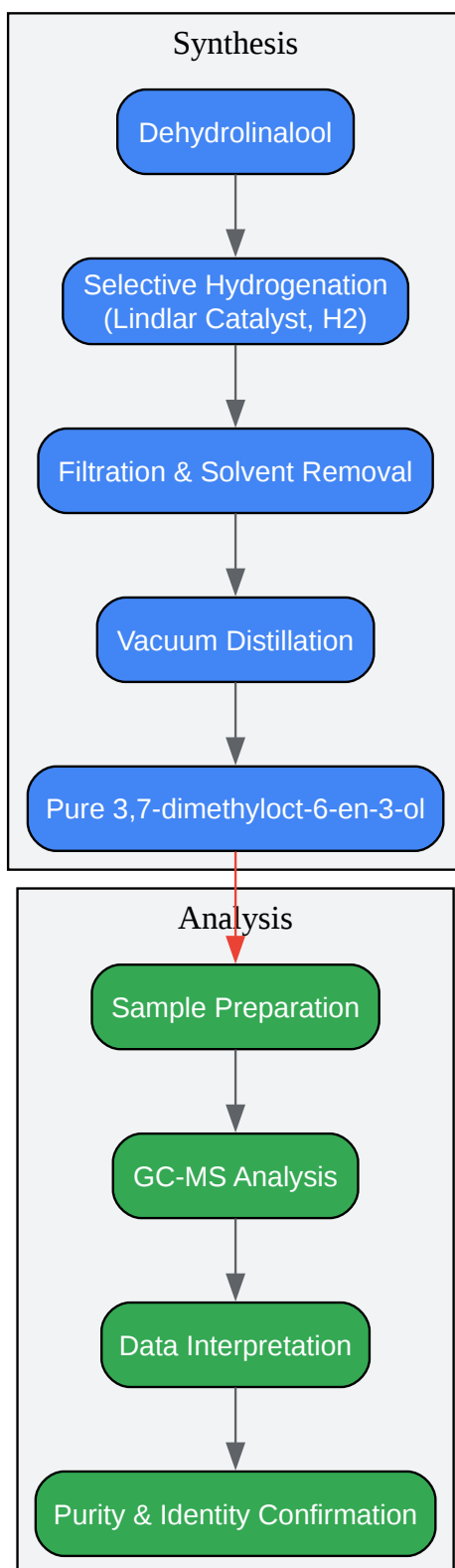


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Caption: Proposed biosynthetic pathway of **dihydrolinalool** from myrcene.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 3,7-dimethyloct-6-en-3-ol.



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Caption: Workflow for the synthesis and analysis of **dihydrolinalool**.

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